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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)ethanamine

Cat. No.: B130026

An In-depth Technical Guide to (S)-1-(3-
chlorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and analytical methodologies related to (S)-1-(3-
chlorophenyl)ethanamine. This chiral amine is a valuable building block in medicinal
chemistry and drug discovery, making a thorough understanding of its characteristics essential
for its effective application.

Core Physical and Chemical Properties

(S)-1-(3-chlorophenyl)ethanamine, with the CAS number 68297-62-1, is a chiral primary
amine featuring a chlorophenyl substituent.[1][2] Its physical and chemical properties are
summarized in the table below.
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Property Value Source
Molecular Formula CsH10CIN [1112]
Molecular Weight 155.62 g/mol [1][2]
Appearance Colorless to light yellow liquid

Boiling Point 112°C at 13 mmHg

Density 1.122 g/cm3 (Predicted)

pKa 8.73 £ 0.10 (Predicted)

Storage Temperature

2-8°C under an inert

atmosphere

[3]

Information not widely

Solubility available, but expected to be
soluble in organic solvents.
DQEYVZASLGNODG-
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C--INVALID-LINK--

SMILES [3]

C1=CC=CC(Cl)=C1

Synthesis and Reactivity

The primary synthetic route to (S)-1-(3-chlorophenyl)ethanamine and similar compounds is

through the reductive amination of a corresponding ketone.[4] This common and effective

method involves the reaction of 1-(3-chlorophenyl)ethanone with an amine source, followed by

reduction of the intermediate imine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on standard organic synthesis methodologies

for reductive amination.[4]

Materials:

e 1-(3-chlorophenyl)ethanone
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e Ammonium acetate or another suitable amine source

e Sodium cyanoborohydride (NaBHsCN) or another suitable reducing agent

e Anhydrous methanol

o Diethyl ether

e 1 M Hydrochloric acid (HCI)

e 1 M Sodium hydroxide (NaOH)

e Saturated sodium chloride solution (Brine)

e Magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

e Imine Formation: Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous
methanol in a round-bottom flask equipped with a magnetic stirrer. Add ammonium acetate
(10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to
facilitate the formation of the imine intermediate. The progress of imine formation can be
monitored by Thin Layer Chromatography (TLC) or *H NMR.[4]

e Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium
cyanoborohydride (1.5 equivalents) portion-wise over approximately 15 minutes. Allow the
reaction to warm to room temperature and continue stirring for 24 hours.

o Work-up: Quench the reaction by the slow addition of 1 M HCI until the pH is approximately
2.[4] Stir for an additional hour. Subsequently, basify the mixture with 1 M NaOH to a pH of
about 10.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
diethyl ether (3 x 50 mL).[4]

 Purification: Combine the organic layers and wash with brine. Dry the organic layer over
anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under
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reduced pressure to yield the crude product. The final product can be further purified by
column chromatography if necessary.

Reactivity Profile

As a primary amine, (S)-1-(3-chlorophenyl)ethanamine is expected to undergo typical
reactions of this functional group, such as acylation, alkylation, and formation of Schiff bases.
The presence of the aromatic chlorine atom also allows for potential cross-coupling reactions.

Spectroscopic and Analytical Data

Characterization of (S)-1-(3-chlorophenyl)ethanamine is typically achieved through a
combination of spectroscopic methods. While a comprehensive public database of spectra for
this specific enantiomer is not readily available, data for the related achiral compound and
similar structures can provide a reference.[5]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expected signals would include a quartet for the methine proton, a doublet for
the methyl protons, signals for the aromatic protons, and a singlet for the amine protons.

o 13C NMR: Expected signals would include those for the methyl carbon, the methine
carbon, and the aromatic carbons, with the carbon attached to the chlorine atom showing

a characteristic shift.

o Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the

compound.

« Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H stretching bands
for the primary amine, as well as C-H and C=C stretching bands for the aromatic ring.

o Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to
determine the enantiomeric excess (ee) of the (S)-enantiomer.

Potential Applications in Drug Discovery

The phenethylamine scaffold is a well-established pharmacophore in many centrally active
agents. The structural similarity of (S)-1-(3-chlorophenyl)ethanamine to known monoamine
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reuptake inhibitors suggests its potential as a starting point for the development of new
therapeutics targeting monoamine transporters for serotonin, norepinephrine, and dopamine.[6]
However, it is important to note that this is an extrapolation, and dedicated biological studies
are required to confirm any pharmacological activity.

Workflow and Diagrams
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (S)-1-(3-
chlorophenyl)ethanamine via reductive amination.

Synthesis Workflow for (S)-1-(3-chlorophenyl)ethanamine

Reaction Setup

1-(3-chlorophenyl)ethanone

Reaction Steps Work-up and Purification

Imine Formation Intermediate Imine | Reduction with NaBH3CN
Ammonium Acetate (Room Temperature) }—»{ (0°C to Room Temp) }—» Acid/Base Quench }—» Solvent Extraction }—» Drying and Concentration }—» (S)-1-(3-chlorophenylethanamine
Anhydrous Methanol

Click to download full resolution via product page
Caption: A generalized workflow for the synthesis of (S)-1-(3-chlorophenyl)ethanamine.

Safety and Handling

(S)-1-(3-chlorophenyl)ethanamine is classified as a hazardous substance.[1] It is harmful if
swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye
damage, and may be fatal if inhaled.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.[7][8]

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
Wash hands thoroughly after handling.[8]

Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials
such as strong oxidizing agents and acids.[3][7]

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet
(SDS) for detailed first-aid measures.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b130026#physical-and-chemical-properties-of-s-1-3-
chlorophenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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